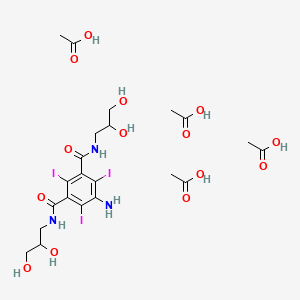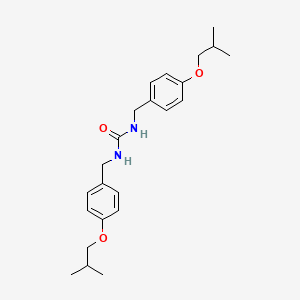![molecular formula C18H23NO4S B13403607 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid CAS No. 890708-64-2](/img/structure/B13403607.png)
2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an intermediate in the synthesis of various drugs, particularly those used to treat benign prostatic hyperplasia (BPH).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid typically involves multiple steps. One common method includes the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. This intermediate is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. The final compound is obtained through hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for efficiency and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the production of drugs for treating BPH and other conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as α1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction in the prostate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: Another α1-adrenergic receptor antagonist used to treat BPH.
Alfuzosin: Similar in function but with different pharmacokinetic properties.
Silodosin: Known for its high selectivity for α1A-adrenergic receptors.
Uniqueness
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively target α1-adrenergic receptors makes it particularly effective in treating BPH without significantly affecting blood pressure .
Eigenschaften
CAS-Nummer |
890708-64-2 |
|---|---|
Molekularformel |
C18H23NO4S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H23NO4S/c1-13(19-14(2)16-7-5-4-6-8-16)11-15-9-10-17(23-3)18(12-15)24(20,21)22/h4-10,12-14,19H,11H2,1-3H3,(H,20,21,22)/t13-,14-/m1/s1 |
InChI-Schlüssel |
QBGOTFZYXLKICE-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)O)N[C@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



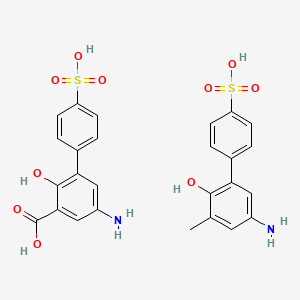
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
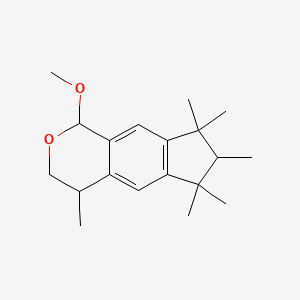
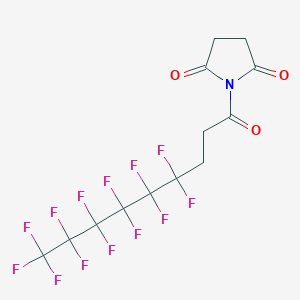
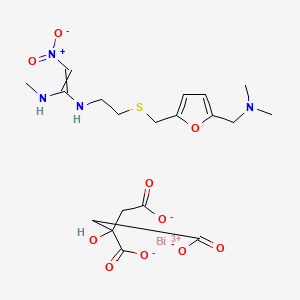
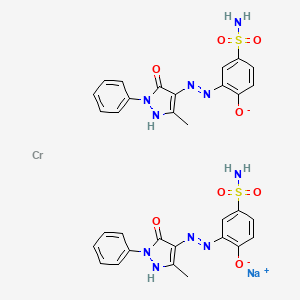
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
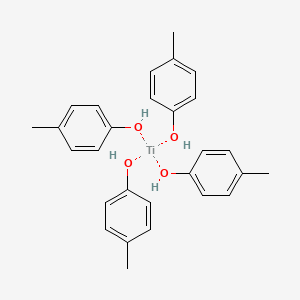
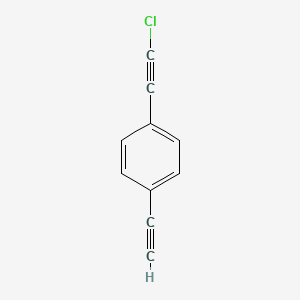
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
